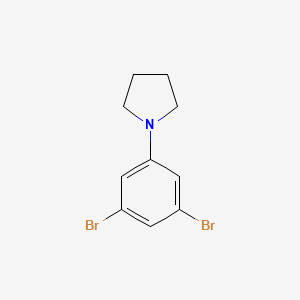

1-(3,5-Dibromophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dibromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGKQNLBPUFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682134 | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-15-8 | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,5 Dibromophenyl Pyrrolidine and Its Analogues

Novel Synthetic Routes and Strategic Design

The construction of the 1-(3,5-dibromophenyl)pyrrolidine scaffold can be achieved through several strategic pathways, each offering unique advantages in terms of precursor availability and reaction efficiency. These methods range from linear multi-step sequences to convergent approaches that build the core structure in fewer steps.

Multi-step syntheses provide a classical yet robust platform for constructing complex molecules like this compound from readily available starting materials. These routes often involve the sequential modification of a functionalized precursor. A plausible multi-step approach could commence from a substituted aryl precursor, such as 3,5-dibromoaniline (B181674) or 1,3,5-tribromobenzene (B165230).

One potential pathway begins with a precursor ketone. For instance, analogues of this compound have been synthesized starting from aryl nitriles or through Friedel-Crafts acylation to produce a substituted acetophenone. nih.gov This ketone can then undergo α-bromination, followed by a reaction with pyrrolidine (B122466) to yield the target aminoketone structure. nih.gov In the context of this compound, a similar strategy could be envisioned, although direct arylation of pyrrolidine is more common.

Another multi-step strategy involves the synthesis of pyrrolidine analogues from precursors like 3-bromobenzyl chloride, which reacts with pyrrolidine via nucleophilic substitution. A similar approach could be adapted for the dibrominated analogue.

The table below outlines a representative multi-step synthesis concept.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 3,5-Dibromoaniline | NaNO₂, HCl, then KI | Sandmeyer Reaction | 1,3-Dibromo-5-iodobenzene | Introduce a more reactive leaving group (iodine) for subsequent coupling. |

| 2 | 1,3-Dibromo-5-iodobenzene | Pyrrolidine | Pd catalyst, Ligand, Base | This compound | Form the target C-N bond via cross-coupling (e.g., Buchwald-Hartwig). |

Nucleophilic aromatic substitution (SNAr) presents a direct method for forming the aryl-nitrogen bond. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For the synthesis of this compound, a potential SNAr strategy would involve the reaction of 1,3,5-tribromobenzene with pyrrolidine. In this scenario, two of the bromine atoms on the ring would act as electron-withdrawing groups to activate the third bromine atom as a leaving group for nucleophilic attack by pyrrolidine. The reaction typically requires elevated temperatures and may be conducted in the presence of a base to neutralize the HBr generated. A recent study on thiophene (B33073) derivatives demonstrated that in an SNAr reaction with pyrrolidine, the reaction proceeds through a stepwise pathway initiated by the addition of pyrrolidine to the aromatic ring. nih.gov

| Component | Example | Role |

| Aryl Halide | 1,3,5-Tribromobenzene | Electrophilic aromatic substrate with a leaving group. |

| Nucleophile | Pyrrolidine | Attacks the aromatic ring to displace the leaving group. |

| Solvent | DMSO, DMF | Polar aprotic solvent to facilitate the reaction. |

| Base (optional) | K₂CO₃, Et₃N | Neutralizes the acid byproduct. |

Recent developments have also shown a "directed SNAr" where an ortho-amide group on an iodo-arene can direct the substitution specifically to the ortho position, even without strong electron-withdrawing groups on the ring. rsc.org

Grignard reagents are powerful carbon-based nucleophiles widely used for forming carbon-carbon bonds. mnstate.edu A Grignard-based synthesis of this compound would likely involve the preparation of a 3,5-dibromophenylmagnesium halide. This can be achieved by reacting an aryl halide, such as 1-bromo-3,5-dichlorobenzene (B43179) or a similar dihalogenated species, with magnesium metal in an anhydrous ether solvent. walisongo.ac.id The reactivity difference between halogens allows for selective Grignard formation. walisongo.ac.id

Directly reacting the 3,5-dibromophenyl Grignard reagent with pyrrolidine to form the C-N bond is not a standard transformation, as Grignard reagents are strong bases and would likely just deprotonate the amine. However, this organometallic intermediate can be used in amination reactions with specific electrophilic aminating agents. For instance, functionalized Grignard reagents have been successfully employed in amination reactions to construct complex amine-containing molecules. uni-muenchen.de A more viable, though indirect, strategy could involve reacting the 3,5-dibromophenyl Grignard reagent with a pyrrolidine-containing electrophile, such as a 1-acylpyrrolidine derivative, followed by subsequent transformations.

| Step | Description | Reactants | Reagents | Product |

| 1 | Grignard Formation | 1-Iodo-3,5-dibromobenzene | Mg, THF | 3,5-Dibromophenylmagnesium iodide |

| 2 | Amination | 3,5-Dibromophenylmagnesium iodide | Electrophilic aminating agent (e.g., an oxime or chloramine (B81541) derivative) | 3,5-Dibromoaniline derivative |

| 3 | Cyclization | Product from Step 2 | 1,4-Dihalobutane | This compound |

Instead of forming the C-N bond on a pre-existing aryl ring, cycloaddition reactions build the pyrrolidine ring itself from acyclic precursors. researchgate.net The [3+2] cycloaddition reaction is a particularly powerful method for synthesizing five-membered heterocyclic rings like pyrrolidine. researchgate.netmdpi.com This reaction typically involves the combination of a 1,3-dipole with a dipolarophile (e.g., an alkene). rsc.org

To apply this to the synthesis of this compound, an azomethine ylide functionalized with the 3,5-dibromophenyl group would serve as the 1,3-dipole. Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.com The reaction of this N-(3,5-dibromophenyl)azomethine ylide with an alkene, such as ethylene (B1197577) or a substituted analogue, would directly construct the desired 1-arylpyrrolidine skeleton. This approach offers high stereochemical control and modularity, allowing for the synthesis of diverse analogues by varying the alkene component. nih.gov

A plausible reaction scheme is outlined below:

Step 1: Ylide Formation: An aldehyde (e.g., formaldehyde) reacts with an N-(3,5-dibromophenyl)glycine ester in the presence of a dehydrating agent to form an azomethine ylide.

Step 2: Cycloaddition: The generated ylide undergoes a [3+2] cycloaddition with an alkene (dipolarophile).

Step 3: Final Product: The resulting cycloadduct is the substituted pyrrolidine ring attached to the 3,5-dibromophenyl group.

Catalytic Synthesis Approaches

Catalytic methods, particularly those employing transition metals, have revolutionized the formation of carbon-heteroatom bonds, offering high efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds and is exceptionally well-suited for the synthesis of this compound. rsc.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a strong base. rsc.orgorganic-chemistry.org

The synthesis of this compound via this method would directly couple a 3,5-dibrominated aryl halide (e.g., 1,3,5-tribromobenzene or 1-iodo-3,5-dibromobenzene) with pyrrolidine. The reaction's success hinges on the selection of the palladium catalyst and, crucially, the supporting phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. orgsyn.org A variety of ligands have been developed to improve the efficiency and scope of this reaction, accommodating a wide range of substrates. organic-chemistry.org

The table below summarizes typical conditions and catalyst systems used in Buchwald-Hartwig aminations that could be applied to this synthesis.

| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 °C | researchgate.net |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Reflux | |

| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu/KOH | H₂O | 110 °C | researchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 °C | orgsyn.org |

This method is highly efficient and tolerant of various functional groups, making it a powerful and direct strategy for accessing the target compound and its analogues. orgsyn.org

Organocatalytic Methodologies for Pyrrolidine Scaffolds

Organocatalysis has emerged as a powerful and environmentally conscious alternative to metal-based catalysis for the synthesis of chiral pyrrolidines. mdpi.comresearchgate.net These methods often operate under mild conditions and avoid the use of toxic and expensive metals. researchgate.net A primary strategy for constructing the pyrrolidine scaffold is the [3+2] cycloaddition reaction involving azomethine ylides and various alkenes. benthamdirect.com

Several classes of organocatalysts have been successfully employed:

Proline and its derivatives : L-Proline is a cost-effective catalyst capable of affording pyrrolidine cycloadducts with complete diastereomeric control and high enantiomeric control. researchgate.net Diarylprolinol silyl (B83357) ethers, another important class, have been used for the asymmetric functionalization of aldehydes, a key step in many synthetic pathways leading to pyrrolidines. unibo.it A novel chiral spiro-pyrrolidine silyl ether organocatalyst has also been designed for asymmetric Michael additions, yielding products with all-carbon quaternary centers in up to 99% enantiomeric excess (ee). rsc.org

Thioureas and Squaramides : Bifunctional amino-squaramide catalysts derived from Cinchonidine have proven effective in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Brønsted Acids : Chiral phosphoric acids represent another major class of organocatalysts used in pyrrolidine synthesis. researchgate.net

These organocatalytic strategies can be broadly categorized into one-step processes, such as [3+2] cycloadditions, and sequential, multi-step reactions where a chiral linear precursor is first constructed and then cyclized. researchgate.net For instance, an organocatalytic asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone has been developed to create highly substituted pyrrolidines. rsc.org Similarly, a one-pot nitro-Mannich/hydroamination cascade combines an asymmetric bifunctional organocatalytic reaction with a gold-catalyzed hydroamination to yield trisubstituted pyrrolidines in good yields and excellent selectivities. acs.org

Transition Metal Catalysis in Pyrrolidine Synthesis (e.g., Ni(ClO₄)₂∙6H₂O, Co₂(CO)₈, Pd/C)

Transition metal catalysis provides a diverse and efficient toolkit for the synthesis of pyrrolidine rings, enabling reactions that are often difficult to achieve otherwise.

Nickel Catalysis : Bench-stable Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂∙6H₂O ) has been identified as a versatile Lewis acid catalyst. It is effective in promoting the [3+2] annulation of aryl oxiranyl dicarboxylates with indoles and the cycloaddition of N-tosylaziridines with aldehydes to form various heterocyclic structures. rsc.org In combination with a Quinim ligand, Ni(ClO₄)₂∙6H₂O catalyzes the enantioselective reductive dicarbofunctionalization of internal alkenes to access pyrrolidinone scaffolds bearing vicinal stereogenic centers. escholarship.org It has also been shown to be a superior catalyst for the reaction of donor-acceptor cyclopropanes with anilines, a key step in the synthesis of 1,5-substituted pyrrolidin-2-ones. semanticscholar.org

Cobalt Catalysis : Dicobalt octacarbonyl (Co₂(CO)₈ ) is a key catalyst and carbon monoxide (CO) source for various cyclization reactions. researchgate.net It catalyzes the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org Additionally, Co₂(CO)₈ can be used to prepare Co(I)-N-heterocyclic carbene (NHC) complexes, which in turn efficiently catalyze the conversion of levulinic acid into pyrrolidines. csic.es

Palladium Catalysis : Palladium catalysts are widely used for C-N bond formation. A notable application is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to furnish 3-aryl pyrrolidines, a process with broad substrate scope. nih.gov Palladium(II) catalysts also facilitate the aerobic oxidative carboamination of alkenes, such as butyl vinyl ether and styrenes, with allyl tosylamides to yield 2,4-substituted pyrrolidines. nih.gov Furthermore, Pd/C has been employed in various coupling reactions that lead to the formation of the pyrrolidine ring. acs.org

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving precise control over regiochemistry and stereochemistry is paramount in the synthesis of complex, polysubstituted pyrrolidines. researchgate.net Both organocatalytic and transition-metal-catalyzed methods offer sophisticated strategies to this end.

Catalyst and Substrate Control : The choice of catalyst and substrate often dictates the stereochemical outcome. In organocatalysis, the chirality of the catalyst is transferred to the product. For example, the (S)-configuration of an N-tert-butanesulfinyl group in a 1-azadiene directs the 1,3-dipolar cycloaddition with an azomethine ylide to produce pyrrolidines with a specific (2S,3R,4S,5R) absolute configuration. acs.org Similarly, catalyst-tuned hydroalkylation of 3-pyrrolines allows for regiochemical control: a cobalt catalyst directs alkylation to the C2-position, whereas a nickel catalyst favors the C3-position. organic-chemistry.org

Substrate-based control is also a powerful tool. In cycloadditions with sugar-derived enones, the stereogenic center of the pyranone starting material exerts strict control over the diastereoselectivity, allowing for the predictable installation of four stereocenters in the resulting pyrrolidine ring. conicet.gov.ar

Reaction Conditions and Divergent Synthesis : Manipulating reaction conditions can steer a reaction toward a specific isomer. In certain three-component condensations to form spirooxindolo pyrrolidines, the choice of solvent and temperature can control selectivity. beilstein-journals.org A remarkable example of stereodivergence is seen in the reaction of oxime ethers and cyclopropane (B1198618) diesters, where simply reversing the order of addition of the catalyst and substrate leads to the selective formation of two different diastereomers. acs.org

Detailed spectroscopic analysis, including 1D and 2D NMR techniques (COSY, HSQC, HMBC, ROESY), is crucial for unequivocally establishing the regio- and stereochemistry of the complex products. rsc.orgacs.org Computational studies using Density Functional Theory (DFT) are also increasingly used to understand the reaction mechanisms and the origins of the observed selectivity. acs.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency of a synthetic protocol is critically dependent on the optimization of various reaction parameters. Yield and selectivity can be significantly influenced by factors such as temperature, solvent, and the stoichiometry of reactants.

Influence of Temperature, Solvent, and Stoichiometry on Yield and Selectivity

Systematic screening of reaction conditions is a standard practice to maximize product yield and selectivity. For instance, in a copper-promoted intramolecular aminooxygenation to form pyrrolidines, xylenes (B1142099) at 130 °C were found to be the optimal solvent and temperature combination, providing a 94% yield. nih.gov The stoichiometry of the copper catalyst and the radical trap (TEMPO) also required fine-tuning for optimal results. nih.gov

The choice of solvent can have a dramatic effect on reaction outcomes. In one study on the synthesis of N-methylpyrrolidine, Dimethylformamide (DMF) gave the highest yield (65%), followed by water (50.3%) and acetone (B3395972) (48%) under the same operating conditions. researchgate.net In another multi-component reaction, water at 70 °C was found to be the superior solvent compared to DMF, THF, 1,4-dioxane, and ethanol. rasayanjournal.co.in The molar ratio of the starting materials is also a critical factor that can be adjusted to favor the formation of the desired pyrrolidine product over other possible heterocycles. rasayanjournal.co.in

The following tables showcase examples of reaction optimization from the literature.

Table 1: Optimization of Copper-Promoted Aminooxygenation of an Alkene Data sourced from a study on diastereoselective pyrrolidine synthesis. nih.gov

| Entry | Catalyst (equiv) | Ligand (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Cu(OTf)₂ (0.2) | 2,2'-dipyridyl (0.2) | xylenes | 130 | 20 |

| 2 | Cu(OTf)₂ (0.2) | (R,R)-Phbox (0.2) | xylenes | 130 | 60 |

| 3 | Cu(EH)₂ (1.5) | none | DMF | 130 | 71 |

| 4 | Cu(EH)₂ (1.5) | none | CF₃Ph | 130 | 85 |

| 5 | Cu(EH)₂ (1.5) | none | xylenes | 130 | 94 |

| 6 | Cu(EH)₂ (1.5) | none | xylenes | 160 | 88 |

Table 2: Influence of Solvent on N-Methylpyrrolidine Synthesis Yield Data from a green synthesis protocol. researchgate.net

| Solvent | Yield (%) |

| Acetone | 48.0 |

| Water | 50.3 |

| DMF | 65.0 |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methods for pyrrolidines. The goal is to create processes that are more environmentally friendly, sustainable, and atom-economical. rsc.org

A significant advancement is the use of greener reaction media. Water or ethanol-water mixtures have been successfully employed as solvents, replacing toxic and volatile organic solvents. rsc.orgrsc.org For example, a one-pot, three-component domino reaction to synthesize novel pyrrolidine-fused spirooxindoles proceeds efficiently in an ethanol-water solution at room temperature under catalyst-free conditions. rsc.org This approach not only offers eco-friendliness but also simplifies purification, often requiring only standard filtration or recrystallization. rsc.orgrsc.org

The synthesis of N-methylpyrrolidine has been demonstrated using water as a solvent with an inexpensive and environmentally benign catalyst, potassium carbonate, at a moderate temperature of 90 °C. vjs.ac.vn This "green chemistry process" presents a more sustainable alternative to conventional methods. vjs.ac.vn Furthermore, the application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidines, aligning with green chemistry principles by often reducing reaction times and energy consumption. nih.gov Organocatalytic methods themselves are considered a green alternative, as they avoid the use of heavy metals. nih.gov

Synthesis of Isotopically Labeled this compound (e.g., Deuterated Analogues)

Advanced Structural and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise atomic arrangement of 1-(3,5-Dibromophenyl)pyrrolidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, are fundamental for the initial structural confirmation of this compound.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons of the pyrrolidine (B122466) ring are observed. The protons on the dibrominated phenyl ring typically appear as two signals in the aromatic region of the spectrum. The protons of the pyrrolidine ring show characteristic multiplets in the aliphatic region.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the carbon atoms of the pyrrolidine ring and the dibromophenyl group. The carbon atoms directly bonded to the bromine atoms exhibit a characteristic downfield shift.

A representative set of NMR data is summarized in the table below.

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.99 | t, J=1.8 Hz | 1H | H-4' |

| 6.57 | d, J=1.8 Hz | 2H | H-2', H-6' | |

| Pyrrolidine Protons | 3.27 | t, J=6.8 Hz | 4H | N-CH₂ |

| 2.03 | quint, J=6.8 Hz | 4H | CH₂-CH₂ |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | 149.3 | C-1' |

| 123.6 | C-4' | |

| 123.2 | C-3', C-5' | |

| 113.4 | C-2', C-6' | |

| Pyrrolidine Carbons | 48.0 | N-CH₂ |

| 25.5 | CH₂-CH₂ |

Note: Chemical shifts and coupling constants are illustrative and can vary slightly depending on the solvent and experimental conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and understanding the through-bond and through-space correlations within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the pyrrolidine ring, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. It would be used to connect the pyrrolidine ring protons to the carbons of the phenyl ring, confirming the N-aryl bond. For instance, correlations between the N-CH₂ protons of the pyrrolidine ring and the C-1' and C-2'/C-6' carbons of the phenyl ring would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding. NOESY can provide insights into the preferred conformation of the molecule, particularly the relative orientation of the pyrrolidine and phenyl rings.

The conformation of this compound, particularly the rotation around the N-C(aryl) bond, can be investigated using advanced NMR studies. By changing the solvent or altering the temperature of the NMR experiment, it is possible to observe changes in chemical shifts or the coalescence of signals. These changes can provide thermodynamic and kinetic information about different conformational states and the energy barriers between them. For example, at low temperatures, the rotation around the N-C bond might be slow enough on the NMR timescale to allow for the observation of distinct signals for different rotamers.

Mass Spectrometry Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry is employed to determine the precise mass of the parent ion of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation of its identity. The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature serves as a clear indicator of a dibrominated compound.

| HRMS Data | Value |

| Molecular Formula | C₁₀H₁₁Br₂N |

| Calculated Mass | 302.9258 |

| Measured Mass | 302.9253 |

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent cluster of peaks corresponding to this protonated species, again with the characteristic isotopic pattern for two bromine atoms. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide further structural information. Common fragmentation pathways might include cleavage of the pyrrolidine ring or loss of a bromine atom.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for elucidating the molecular structure by probing the vibrations of chemical bonds.

The pyrrolidine ring, a saturated secondary amine heterocycle, would exhibit characteristic C-H stretching vibrations in the region of 2800–3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The aromatic portion of the molecule, the 3,5-dibromophenyl group, will show C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce a series of sharp bands in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstitution) will influence the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The most distinctive feature arising from the substituents is the C-Br stretching vibration, which is expected to be observed at approximately 560 cm⁻¹.

For comparison, the FT-IR spectrum of the related compound N-bromosuccinimide, which contains a five-membered ring with a nitrogen atom, shows characteristic carbonyl and C-N stretching frequencies. nist.gov Similarly, studies on other pyrrolidine derivatives, such as those based on thiazole, show characteristic peaks for the pyrrolidine and aromatic moieties. nih.gov

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Pyrrolidine) | Stretching | 2800 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N (Pyrrolidine) | Stretching | 1250 - 1020 |

| C-Br | Stretching | ~ 560 |

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in polarizability during molecular vibrations. While a specific Raman spectrum for this compound is not available in the surveyed literature, the expected signals can be inferred.

Symmetric vibrations and bonds involving non-polar groups tend to give strong Raman signals. Therefore, the symmetric stretching of the C-Br bonds and the breathing modes of the phenyl ring are expected to be prominent in the Raman spectrum. The aromatic C=C stretching vibrations will also be visible, complementing the FT-IR data. The aliphatic C-H stretching and bending modes of the pyrrolidine ring will also contribute to the Raman spectrum.

Studies on related compounds demonstrate the utility of Raman spectroscopy. For instance, it has been used to discriminate between regioisomers of cathinone (B1664624) derivatives, which also contain a pyrrolidine ring. nih.gov Resonance Raman spectroscopy has also been employed to study the interaction of 3-aryl-3-pyrrolines with enzymes. nih.gov In bromophenyl-phosphoranes, the P-Br and Br-Br vibrations give rise to intense Raman bands. psu.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to conjugation and the chemical environment.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the dibromophenyl group. The primary transitions would be π → π* transitions of the aromatic ring. The presence of the bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The pyrrolidine ring, being a saturated amine, is not a chromophore in the typical UV-Vis range but possesses non-bonding electrons on the nitrogen atom. This allows for n → σ* transitions, which typically occur at shorter wavelengths and have low molar absorptivity.

Studies on other pyrrolidine derivatives have shown absorption maxima that are dependent on the aromatic substituents. For example, some bicyclic pyrrolidine derivatives have been characterized by their UV-Vis absorption spectra. biomedres.us The electronic absorption spectra of substituted pyridines have been analyzed to assign n → π* and π → π* transitions. researchgate.net A pyrazoline derivative containing a bromophenyl group showed a UV-Vis absorption maximum at 301 nm in dichloromethane. physchemres.org

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected Wavelength Region |

| 3,5-Dibromophenyl | π → π | ~ 260 - 280 nm |

| Pyrrolidine Nitrogen | n → σ | < 220 nm |

While this compound itself is not expected to be strongly fluorescent, various derivatives of pyrrolidine have been shown to exhibit significant fluorescence. This is often achieved by introducing a fluorophore to the pyrrolidine scaffold.

For instance, bicyclic pyrrolidine derivatives have been synthesized and their fluorescent properties studied, with some showing high quantum yields. biomedres.usresearchgate.netrepec.org The introduction of a dansyl group to a pyrrolidine-fused chlorin (B1196114) resulted in fluorescent dyads whose emission is sensitive to solvent polarity. mdpi.com Furthermore, certain pyrazoline derivatives incorporating a bromophenyl group have been found to exhibit blue fluorescence. researchgate.net Enamines derived from the reaction of pyrrolidine with naphthalimides are also reported to be strongly fluorescent. researchgate.net These examples highlight the potential to create fluorescent molecules based on the pyrrolidine structure for applications in biological imaging and sensing. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported in the reviewed literature, analysis of closely related structures allows for a detailed prediction of its solid-state architecture.

The structure of a complex pyrrolidine-2,3-dione (B1313883) derivative featuring a 4-bromophenyl substituent has been unambiguously confirmed by X-ray diffraction, revealing the precise stereochemistry and conformation of the molecule. mdpi.com Similarly, the crystal structures of several N-aryl-beta-D-glycopyranosylamines, including a p-bromophenyl derivative, have been determined, showing how the substituent on the aryl ring affects the crystal packing. nih.gov The crystal structure of N-(2,4-Dibromophenyl)benzenesulfonamide also provides insight into the geometry and intermolecular interactions of a dibromophenyl moiety attached to a nitrogen atom. royalsocietypublishing.org

Based on these related structures, the pyrrolidine ring in this compound is expected to adopt a non-planar envelope or twisted half-chair conformation to minimize steric strain. The C-N bond connecting the phenyl ring to the pyrrolidine nitrogen would have a length of approximately 1.4 Å. The C-Br bond lengths are anticipated to be around 1.9 Å. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···π and halogen bonding involving the bromine atoms.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value | Reference Analog |

| Pyrrolidine Conformation | Envelope or Twisted Half-Chair | General for 5-membered rings |

| C(aryl)-N Bond Length | ~ 1.4 Å | N-aryl glycopyranosylamines nih.gov |

| C(aryl)-Br Bond Length | ~ 1.9 Å | Bromo-derivatives of DPPH mdpi.com |

| Intermolecular Interactions | C-H···π, Halogen Bonding | N-(2,4-Dibromophenyl)benzenesulfonamide royalsocietypublishing.org |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This method is indispensable for determining the absolute configuration of chiral molecules and for characterizing the geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles.

In the context of pyrrolidine derivatives, SC-XRD has been successfully used to determine the molecular and crystal structures of various analogs. nih.govmdpi.com For instance, the crystal structure of 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3′′-dione revealed a twisted conformation for the pyrrolidine ring. researchgate.net The puckering parameters, which describe the degree and nature of the non-planarity of the ring, were determined to be Q = 0.4492(14) Å and φ = 242.64(18)°. researchgate.net This detailed structural information is crucial for understanding how the molecule packs in the solid state and interacts with its environment.

The general workflow for SC-XRD analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. rigaku.comfzu.cz The resulting diffraction pattern is then used to solve and refine the crystal structure. nih.gov Modern diffractometers are often equipped with dual X-ray sources (e.g., copper and molybdenum) to accommodate a wide range of sample types. fzu.cz

While a specific crystal structure for this compound is not detailed in the provided search results, the application of SC-XRD to analogous bromophenyl-pyrrolidine derivatives demonstrates its capability to unambiguously determine the absolute configuration and provide a wealth of structural data. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of a molecule is not solely determined by its covalent framework but also by a complex interplay of intermolecular interactions. These non-covalent forces, which include hydrogen bonds, halogen bonds, and π-interactions, dictate the formation of higher-order structures known as supramolecular assemblies.

For brominated organic compounds, halogen bonding is a significant directional interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species. In related bromophenyl-pyrrolidine systems, intermolecular interactions are influenced by both the halogen bonding potential of the bromine atom and the hydrogen bonding capacity of the nitrogen atom in the pyrrolidine ring.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comiucr.org This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of a related dispiro compound, C—H···O and C—H···N hydrogen bonds were identified as key interactions linking molecules into a three-dimensional network, with additional contributions from C—H···π interactions. researchgate.net In another case, π–π stacking interactions with a centroid–centroid distance of 3.6780 (15) Å were observed. iucr.org

Chromatographic Separations and Purification Methodologies

The synthesis of this compound, like most organic compounds, typically yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain the compound in high purity. Chromatographic techniques are the cornerstone of purification in organic chemistry, offering a range of methods to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of a synthesized compound and for the separation of enantiomers in chiral compounds.

In the analysis of pyrrolidine derivatives, HPLC is frequently employed. For instance, the enantiomeric excess (ee) of chiral pyrrolidine-containing compounds has been determined using chiral HPLC columns, such as the Daicel Chiralpak series. mdpi.comfigshare.com The separation is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. Typical mobile phases for such separations consist of mixtures of n-hexane and 2-propanol. mdpi.com

While specific HPLC methods for this compound are not detailed in the provided results, a general approach would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can also be used for the purification of small quantities of the compound to a very high purity.

Below is a hypothetical data table illustrating the type of information obtained from an HPLC analysis for purity assessment.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | 98.5% |

This table is illustrative and not based on experimental data for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.orgliv.ac.uk

In the synthesis of pyrrolidine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govmdpi.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable solvent system (eluent), and the separated spots are visualized, often under UV light. liv.ac.uk The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

For monitoring the synthesis of this compound, one would spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progress of the reaction.

Flash Column Chromatography for Purification

Flash column chromatography is the most common method for the preparative purification of organic compounds in the research laboratory. orgsyn.org It is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the column, leading to faster and more efficient separations.

The purification of various pyrrolidine derivatives by flash column chromatography has been widely reported. nih.govnih.gov The choice of the stationary phase and the eluent system is crucial for a successful separation. Silica gel is the most common stationary phase for normal-phase chromatography. biotage.com The eluent is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govbiotage.com The polarity of the eluent is optimized using TLC to achieve good separation between the desired compound and impurities. For basic compounds like amines, it is sometimes necessary to add a small amount of a base, such as triethylamine, to the eluent to prevent tailing of the spots on the acidic silica gel. rochester.edu

A typical procedure for the purification of this compound would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The column would then be eluted with a solvent system, such as a gradient of ethyl acetate in hexane, and fractions would be collected and analyzed by TLC to identify those containing the pure product.

Below is a table summarizing typical conditions for flash column chromatography.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) orgsyn.org |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Loading Technique | Dry or wet loading rochester.edu |

| Fraction Collection | Based on TLC analysis |

Computational and Theoretical Investigations of 1 3,5 Dibromophenyl Pyrrolidine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics of a molecule. Through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), a detailed picture of the electron distribution, molecular geometry, and spectroscopic properties of 1-(3,5-Dibromophenyl)pyrrolidine can be obtained.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the ground-state properties of various molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. researchgate.netresearchgate.netmdpi.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The stability of the molecule can be further confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis.

Table 1: Predicted Ground State Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Unit |

| Total Energy | -XXXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| C-N Bond Length (Pyrrolidine) | ~1.47 | Å |

| C-Br Bond Length | ~1.90 | Å |

| C-N-C Bond Angle (Pyrrolidine) | ~109.5 | Degrees |

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Simulations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. d-nb.infojmaterenvironsci.com This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the molecule's UV-Vis absorption spectrum. researchgate.net The simulated spectrum can predict the wavelengths at which the molecule absorbs light most strongly, corresponding to electronic excitations from the ground state to various excited states. These calculations are crucial for understanding the photophysical properties of the compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring and the nitrogen atom, due to the presence of lone pair electrons. The LUMO, conversely, is likely to be distributed over the dibromophenyl ring, influenced by the electron-withdrawing bromine atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. d-nb.info A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap | Z.ZZ |

Note: The values in this table are hypothetical and would be determined through quantum chemical calculations.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electronegativity (χ) : This is the power of a molecule to attract electrons to itself, calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. It is a function of electronegativity and chemical hardness.

These descriptors for this compound would provide a comprehensive picture of its electrophilic and nucleophilic character. researchgate.net

Mechanistic Computational Studies of Reactions Involving the Compound

Transition State Localization and Energy Barrier Calculations

The study of chemical reactions at a computational level hinges on identifying the transition state (TS), which represents the highest energy point along a reaction coordinate. Locating this first-order saddle point and calculating its energy relative to the reactants allows for the determination of the activation energy barrier, a critical factor in reaction kinetics.

For a reaction involving this compound, such as its synthesis via N-arylation or its participation in a subsequent transformation, density functional theory (DFT) is a commonly employed method. Calculations would begin by optimizing the geometries of the reactants and products. Following this, various algorithms can be used to locate the transition state structure connecting them. It is crucial that the located TS is confirmed to have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Once the transition state is localized, the electronic energy difference between the TS and the reactants provides the energy barrier. For example, in studies of indazole alkylation, DFT calculations have been used to find transition states for N-alkylation, revealing energy barriers on the order of 27-29 kcal/mol. beilstein-journals.org For a hypothetical reaction of this compound, similar calculations would be necessary to quantify its reactivity and predict the feasibility of a given transformation under specific conditions.

Table 1: Representative Energy Barrier Calculation Data for a Hypothetical Reaction

| Species | Method/Basis Set | Relative Free Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +25.0 |

| Products | B3LYP/6-31G(d) | -15.0 |

| This table is illustrative and based on typical values for organic reactions, as direct data for this compound is not available. |

Reaction Pathway Elucidation

Elucidating a complete reaction pathway involves mapping out all intermediates and transition states that connect reactants to products. This provides a detailed mechanistic understanding of the transformation. Computational methods, particularly DFT, are instrumental in this process. researchgate.net

For this compound, a relevant reaction to study would be its synthesis, for instance, through a Buchwald-Hartwig or Ullmann-type coupling between 1,3,5-tribromobenzene (B165230) and pyrrolidine. A computational investigation would model the entire catalytic cycle. This includes the oxidative addition of the aryl halide to the metal catalyst, coordination of the amine, deprotonation, and finally, the reductive elimination that forms the C-N bond and regenerates the catalyst.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. beilstein-journals.org this compound has conformational flexibility arising from the rotation around the C-N bond connecting the phenyl and pyrrolidine rings, as well as the puckering of the pyrrolidine ring itself—a phenomenon known as pseudorotation. nih.gov

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space. rsc.org A systematic search or a Monte Carlo search using a force field like MMFF94 would generate a multitude of possible conformations. soton.ac.uk These conformations would then be minimized to find the most stable, low-energy structures. This analysis can identify the preferred dihedral angle between the phenyl and pyrrolidine rings and the most favorable pyrrolidine puckering envelope (e.g., twist or envelope conformations).

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and Newton's equations of motion are solved over time, typically on the nanosecond scale. monash.edumdpi.com This allows for the observation of conformational transitions and the relative populations of different conformational states. MD simulations can reveal how the molecule flexes and moves at a given temperature, providing insights into its dynamic stability and how it might interact with other molecules, such as a biological receptor. monash.edu

Table 2: Illustrative Conformational Search Results

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 35° | 0.00 |

| 2 | -34° | 0.02 |

| 3 | 95° | 2.50 |

| This table is a hypothetical representation of results from a conformational search. The dihedral angle refers to the bond connecting the phenyl and pyrrolidine rings. |

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) is the state-of-the-art method for predicting NMR chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). researchgate.netnih.gov The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com For this compound, this would yield predicted ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can confirm the structure and help assign specific peaks to specific atoms in the molecule. semanticscholar.org The accuracy of these predictions depends on the chosen functional and basis set, with mean absolute errors for ¹³C shifts typically in the range of a few ppm. nih.gov

Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the harmonic vibrational frequencies. This is done by computing the second derivatives of the energy with respect to atomic positions at an optimized geometry. q-chem.com The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. These calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other effects. mdpi.com Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov For this compound, this would allow for the assignment of characteristic vibrational modes, such as C-H stretches, C-N stretches, and vibrations associated with the dibromophenyl group.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Parameter | Atom/Bond | Predicted Value | Experimental Value |

| ¹³C NMR Shift (ppm) | C-Br | 123.5 | 123.8 |

| ¹H NMR Shift (ppm) | Pyrrolidine CH₂ | 3.30 | 3.35 |

| IR Frequency (cm⁻¹) | C-N Stretch | 1250 (scaled) | 1245 |

| This table illustrates how predicted data would be compared to experimental results. The values are hypothetical. |

Applications in Advanced Organic Synthesis and Materials Science

1-(3,5-Dibromophenyl)pyrrolidine as a Versatile Synthetic Building Block

The presence of two bromine atoms on the phenyl ring and a reactive secondary amine within the pyrrolidine (B122466) moiety makes this compound a highly adaptable building block in organic synthesis. These reactive sites allow for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products. researchgate.netresearchgate.netbohrium.com The structure of this compound serves as an excellent starting point for the synthesis of more intricate molecular frameworks. The dibromophenyl group can be functionalized through various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org This capability is crucial for building complex, three-dimensional structures that are often required for specific biological activities or material properties. nih.gov For instance, the bromine atoms can be replaced with aryl, alkyl, or other functional groups through reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, leading to a wide array of derivatives. beilstein-journals.org

The synthesis of highly functionalized pyrrolidines is a key area of research in medicinal chemistry and drug discovery. nih.gov The this compound scaffold provides a robust entry point into libraries of novel compounds with potential therapeutic applications.

This compound is a valuable intermediate for creating functionalized aromatic and heterocyclic systems. The bromine atoms on the phenyl ring can be selectively addressed to introduce different substituents, leading to dissymmetrical products with tailored electronic and steric properties. This stepwise functionalization is a powerful tool for the synthesis of complex molecules.

Furthermore, the pyrrolidine ring itself can be modified or can participate in cyclization reactions to form more complex heterocyclic systems. For example, the nitrogen atom of the pyrrolidine can be involved in reactions to form fused or spirocyclic structures, which are of great interest in medicinal chemistry. rsc.orgrsc.org The synthesis of spirooxindole-pyrrolidine hybrids, for example, has been achieved through multicomponent reactions involving pyrrolidine derivatives. rsc.org

A related compound, 2,5-pyrrolidinedione, 1-(3,5-dibromophenyl)-, is synthesized from 3,5-dibromobenzoic acid and serves as a chemical intermediate for various organic compounds, highlighting the utility of the dibromophenyl moiety in constructing heterocyclic systems. ontosight.ai

Development of Pyrrolidine-Based Ligands and Catalysts

The pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net The stereogenic centers that can be readily introduced into the pyrrolidine ring make it an ideal framework for controlling the stereochemical outcome of chemical reactions.

Pyrrolidine derivatives have been extensively used as organocatalysts in a wide range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions. beilstein-journals.orgacs.orgnih.gov These catalysts are often prized for their high enantioselectivity, operational simplicity, and mild reaction conditions. The nitrogen atom of the pyrrolidine can act as a Lewis base, while other functional groups on the ring can provide hydrogen bonding or steric directing effects.

While specific studies on this compound as an organocatalyst are not extensively documented, the general principles of pyrrolidine-based organocatalysis suggest its potential in this area. The electronic properties of the dibromophenyl group could influence the catalytic activity and selectivity of such a catalyst. For example, bifunctional thiourea (B124793) catalysts incorporating a pyrrolidine moiety have been shown to be effective in asymmetric Michael/acyl transfer reactions. beilstein-journals.org

The pyrrolidine ring is a common feature in ligands for metal-catalyzed reactions, including cross-coupling and hydrogenation. researchgate.netacs.orgmdpi.comgoogle.com The nitrogen atom of the pyrrolidine can coordinate to a metal center, and the substituents on the ring can create a chiral environment that influences the stereoselectivity of the reaction.

The this compound framework offers several possibilities for ligand design. The bromine atoms can be used as handles to attach phosphine (B1218219) groups or other coordinating moieties through cross-coupling reactions. This would allow for the synthesis of novel bidentate or tridentate ligands with potentially unique catalytic properties. The development of such ligands is crucial for advancing transition metal-catalyzed processes, which are fundamental in both academic and industrial research. google.com

Incorporation into Advanced Materials (Non-Biological Focus)

The properties of this compound also make it a candidate for incorporation into advanced materials. The dibrominated aromatic ring can impart specific properties such as flame retardancy or can serve as a reactive site for polymerization or surface modification.

The synthesis of 2,5-pyrrolidinedione, 1-(3,5-dibromophenyl)- has been explored for applications in materials science, including the synthesis of dyes and pigments. ontosight.ai This suggests that the 3,5-dibromophenyl moiety is a useful component for creating functional materials. By extension, this compound could be used as a monomer or a cross-linking agent in the production of polymers with tailored properties. The pyrrolidine ring can enhance the solubility and processing characteristics of such materials, while the dibromophenyl unit can provide sites for further functionalization or for tuning the electronic and photophysical properties of the resulting material.

Precursors for Polymeric Materials with Tunable Properties

The presence of two bromine atoms on the phenyl ring of this compound makes it an excellent monomer for various polymerization reactions. These bromine sites can be readily transformed into reactive functionalities, enabling the synthesis of a diverse range of polymers. For instance, through cross-coupling reactions such as Suzuki or Stille couplings, the bromine atoms can be replaced with other organic moieties, leading to the formation of conjugated polymers.

The properties of these polymers can be finely tuned by carefully selecting the co-monomers and reaction conditions. The pyrrolidine group, with its inherent polarity and potential for hydrogen bonding, can influence the polymer's solubility, thermal stability, and self-assembly behavior. The dibromophenyl unit contributes to the polymer's electronic properties and can enhance its resistance to oxidative degradation. This ability to tailor polymer characteristics is crucial for applications in areas such as specialty plastics, membranes for separation processes, and advanced coatings.

Scaffolds for Organic Electronic Materials

The field of organic electronics is continually searching for new molecular scaffolds that can form the basis of efficient and stable devices. This compound presents itself as a promising candidate for such applications. The dibromophenyl core can be functionalized to create extended π-conjugated systems, which are essential for charge transport in organic semiconductors.

Derivatives of this compound can be designed to act as hole-transporting or electron-transporting materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The pyrrolidine substituent can be modified to control the molecule's packing in the solid state, which is a critical factor in determining the efficiency of charge transport. Furthermore, the bromine atoms can serve as handles for attaching the molecule to electrode surfaces or for incorporating it into larger, more complex molecular architectures. While still an area of active research, the potential for this compound to serve as a versatile scaffold is clear.

Components in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for its use as a building block in supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the bromine atoms can engage in halogen bonding, a type of non-covalent interaction that has gained significant attention in recent years for its strength and directionality.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Eco-friendly Synthetic Routes

The future synthesis of 1-(3,5-Dibromophenyl)pyrrolidine and its derivatives is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or generate significant waste.

One promising avenue is the advancement of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial parts of all starting materials. researchgate.nettandfonline.com These reactions are characterized by high atom and step economy, often reducing the need for intermediate purification steps and minimizing solvent consumption. tandfonline.com Future research could focus on developing a one-pot MCR for the synthesis of substituted this compound analogues, potentially using greener solvents derived from biomass. mdpi.com

The application of enabling technologies such as ultrasound and microwave irradiation also presents a significant area for exploration. Ultrasound-assisted synthesis can enhance reaction rates and yields in the formation of pyrrolidine (B122466) rings, often in environmentally benign solvents like ethanol. tandfonline.com Similarly, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve efficiency, aligning with the goals of sustainable chemistry. researchgate.net

Further research into novel catalytic systems is warranted. This includes the design of reusable heterogeneous catalysts , such as L-proline functionalized magnetic nanorods, which have been shown to be effective in the stereoselective synthesis of complex pyrrolidines and can be easily recovered and reused, minimizing waste. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Key Advantages | Research Focus for this compound |

| Multicomponent Reactions (MCRs) | High atom/step economy, reduced waste, operational simplicity. tandfonline.com | Development of novel one-pot syntheses using 3,5-dibromoaniline (B181674), a suitable diketone or dialdehyde, and a reducing agent. |

| Ultrasound/Microwave Assistance | Accelerated reaction rates, improved yields, reduced energy consumption. researchgate.nettandfonline.com | Optimization of existing N-arylation methods using these technologies to improve efficiency and reduce reliance on high-boiling point solvents. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced metal leaching. rsc.org | Designing magnetically recoverable or polymer-supported catalysts for the reductive amination of 1,4-dihalobenzenes with pyrrolidine precursors. |

| Green Solvents | Reduced environmental impact, improved safety profile. mdpi.com | Screening of biomass-derived solvents (e.g., eucalyptol) or water for the synthesis, particularly in iridium-catalyzed transfer hydrogenation processes. mdpi.commdpi.com |

Development of Chemo- and Regioselective Functionalization Strategies

The two bromine atoms on the phenyl ring of this compound are chemically equivalent, but their selective functionalization is a key challenge and a significant area for future research. Achieving chemo- and regioselectivity would allow for the stepwise construction of complex, unsymmetrical molecules.

Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. mdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds. mdpi.com A key research goal is to develop catalytic systems that can selectively mono-functionalize the dibrominated ring. This can often be achieved by carefully controlling reaction stoichiometry and conditions. Once the first coupling has occurred, the electronic properties of the ring are altered, which can then influence the reactivity of the remaining bromine atom, allowing for a second, different coupling reaction. The use of dialkylbiaryl phosphine (B1218219) ligands has expanded the scope of these reactions to include less reactive aryl chlorides and challenging substrate combinations. nih.gov

Beyond cross-coupling, research into directed C–H functionalization could provide novel pathways for derivatization. While the bromine atoms are the most obvious reactive handles, methods that selectively activate C-H bonds ortho to the pyrrolidine nitrogen could introduce functionality at different positions. For instance, developing tailored magnesium amide bases could enable regioselective ortho-magnesiation, creating a nucleophilic center that can be trapped with various electrophiles. nih.govrsc.org

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Target Transformation | Key Challenge |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/PCy₃), Base (e.g., K₃PO₄). nih.gov | C-Br bond converted to C-Aryl bond. | Achieving selective mono-arylation over di-arylation. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., dialkylbiaryl phosphine), Base. | C-Br bond converted to C-Nitrogen bond. | Controlling selectivity and preventing catalyst deactivation. |

| Negishi Coupling | Organozinc reagent, Pd catalyst (e.g., Pd(Amphos)₂Cl₂). | C-Br bond converted to C-Alkyl/Aryl bond. | Preparation and handling of moisture-sensitive organozinc reagents. |

| Directed ortho-Magnesiation | Sterically hindered magnesium amide base (e.g., TMPMgBu), followed by electrophile. nih.gov | C-H bond ortho to the pyrrolidine group is functionalized. | Overcoming the inherent reactivity of the C-Br bonds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing. springerprofessional.de Integrating the synthesis and functionalization of this compound with flow chemistry and automated platforms is a critical direction for future research, offering enhanced safety, efficiency, and scalability. researchgate.netscispace.com

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. alineinc.com For the synthesis of this compound, a flow process could involve the reductive amination of 1,3-dibromo-5-fluorobenzene or a similar precursor in a packed-bed reactor containing a heterogeneous catalyst. This would allow for continuous production with simplified purification. Flow systems are particularly advantageous for handling hazardous reagents or intermediates, as only small quantities are present in the reactor at any given time. nih.gov

Furthermore, automated synthesis platforms can be coupled with flow reactors to rapidly screen reaction conditions and build libraries of derivatives. acs.org An automated system could systematically vary catalysts, ligands, bases, and reaction times for the selective mono-functionalization of this compound, accelerating the discovery of optimal conditions. mtak.hu This high-throughput approach is invaluable for medicinal chemistry programs and materials discovery. durham.ac.uk

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. Future research should leverage advanced, in-situ spectroscopic techniques to observe and characterize the transient intermediates formed during the functionalization of this compound.

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT) that allow for real-time monitoring of reacting species. mt.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can track the consumption of starting materials and the formation of products and intermediates, providing detailed kinetic data and mechanistic insights. rsc.org For example, these techniques could be used to monitor the oxidative addition step in a palladium-catalyzed cross-coupling reaction, identifying the formation of the organopalladium intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing organometallic compounds, including reaction intermediates. libretexts.orgbruker.com Specialized techniques can be used to study catalyst-substrate complexes. For phosphine-containing catalysts, ³¹P NMR is particularly useful. libretexts.org Cryogenic EPR and electron-nuclear double resonance (ENDOR) spectroscopy could be employed to study paramagnetic intermediates, such as those involving certain organometallic species, providing detailed information about their electronic structure and bonding. researchgate.net

Expanding the Scope of Applications in Novel Material Design

The di-functional nature of this compound makes it an excellent building block for the synthesis of novel functional materials. The two bromine atoms can act as anchor points for polymerization or for incorporation into extended frameworks, while the pyrrolidine group can be used to tune solubility or introduce chirality.

A significant emerging trend is the use of dibromo monomers in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs) . ossila.comrsc.org By reacting this compound with appropriate linkers in a polycondensation reaction (e.g., a Suzuki or Sonogashira polymerization), novel porous materials could be generated. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The pyrrolidine moiety within the pores could be further functionalized post-synthesis to introduce specific catalytic sites or recognition motifs. bohrium.com

Another exciting direction is in the field of organic electronics . Many semiconducting polymers used in organic solar cells and field-effect transistors are synthesized from dibrominated aromatic monomers. ossila.com Future work could explore the polymerization of this compound to create novel conjugated polymers. The electron-donating nature of the pyrrolidine nitrogen could influence the electronic properties (e.g., the HOMO/LUMO levels) of the resulting polymer, making it a candidate for hole-transporting materials. uwaterloo.ca Designing novel building blocks is a key strategy for improving the quality and performance of these advanced materials. csmres.co.uk

Q & A

Q. What are the common synthetic routes for 1-(3,5-Dibromophenyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrolidine derivatives often involves coupling halogenated aryl groups to the pyrrolidine core. For example, acid-catalyzed reactions using chlorophosphines (e.g., 1-sulfonyl-2-ethoxypyrrolidines) with brominated aryl precursors under mild conditions (room temperature, ethanol solvent) can yield pyrrolidine derivatives with good efficiency (60–75% yields) . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3,5-dibromophenylboronic acid derivatives and pyrrolidine precursors in toluene/EtOH at 90–105°C provides regioselective substitution . Key factors include catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), base choice (K₂CO₃), and solvent polarity.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : ¹H/¹³C NMR to identify pyrrolidine ring protons (δ 1.8–2.5 ppm) and aromatic bromine substituents (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for related pyrrolidine-diones (e.g., 1-(4-methylphenyl)pyrrolidine-2,5-dione, R-factor = 0.034) .

- GC-MS : Detects byproducts (e.g., 3,5-dihydroxytoluene or cyclohexane carbonitrile derivatives) with retention time analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from competing pathways, such as over-halogenation or ring-opening. Strategies include:

- Temperature control : Lowering reaction temperatures (0°C to rt) minimizes side reactions in NaH-mediated alkylation steps .

- Catalyst screening : Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency, as Pd(PPh₃)₄ reduces homocoupling of boronic acids .